molecular formula C14H24N2O B7967286 Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone

Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B7967286
M. Wt: 236.35 g/mol
InChI Key: PHGRHDPTXUDXTH-UHFFFAOYSA-N
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Description

Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a spirocyclic compound featuring a diazaspiro[3.5]nonane core linked to a cyclohexylcarbonyl group. This structure confers conformational rigidity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry, particularly as a scaffold for targeting protein-binding pockets.

Properties

IUPAC Name

cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-13(12-4-2-1-3-5-12)16-10-14(11-16)6-8-15-9-7-14/h12,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGRHDPTXUDXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone typically involves the reaction of cyclohexanecarbonyl chloride with 2,7-diazaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Amines, Alcohols, Triethylamine (as a base)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, Esters

Scientific Research Applications

Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in protein degradation studies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. In the context of protein degradation, it acts as a ligand that binds to the von-Hippel-Lindau (VHL) protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is mediated through the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spirocyclic Core

A. Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone

  • Structure : Substitutes cyclohexyl with cyclopropyl.
  • Molecular Formula : C₁₁H₁₈N₂O (MW: 194.28 g/mol) .
  • Commercial availability (e.g., MolCore, CAS 1181313-51-8) suggests its utility as a versatile intermediate in drug discovery .

B. 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one

  • Structure : Replaces cyclohexyl with an acryloyl group (prop-2-en-1-one).
  • Biological Relevance : Acts as a covalent KRAS G12C inhibitor. X-ray crystallography reveals the acryloyl group forms a covalent bond with cysteine-12 in KRAS, while the spirocyclic amine engages in hydrogen bonding within the switch-II pocket .
  • Activity : Derivatives exhibit sub-micromolar IC₅₀ values and favorable metabolic stability, underscoring the importance of the α,β-unsaturated ketone for reactivity .

C. 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one

  • Structure : Features an acetyl group instead of cyclohexyl.
  • Physicochemical Properties : Higher polarity (logP ~0.5 predicted) compared to cyclohexyl analogs, impacting solubility and bioavailability. Available at ≥97% purity for research use .
Variations in Spirocyclic Ring Size

A. Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone

  • Structure: Spiro[4.4]nonane core (vs. 3.5).
  • Molecular weight remains similar (C₁₁H₁₈N₂O, MW 194.27 g/mol) .
Complex Derivatives with Extended Moieties

A. PF-6870961 (GLXC-25347)

  • Structure: Incorporates a 2,7-diazaspiro[3.5]nonane core linked to a pyrimidinone and imidazothiazole group.
  • Activity : Functions as a ghrelin receptor antagonist/inverse agonist. The extended structure enables multi-target engagement, demonstrating the scaffold’s adaptability .

B. 1-(7-(Quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one

  • Structure : Quinazoline substituent added to the spirocyclic core.
  • Application : Patent-pending KRAS inhibitor for cancer therapy, highlighting the role of aromatic moieties in enhancing target affinity .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituent Biological Activity/Application Source/Reference
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone C₁₄H₂₄N₂O 236.35 Cyclohexylcarbonyl Scaffold for protein inhibitors Hypothetical (base)
Cyclopropyl analog C₁₁H₁₈N₂O 194.28 Cyclopropylcarbonyl Intermediate in drug discovery MolCore, CAS 1181313-51-8
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one C₉H₁₂N₂O 164.21 Acryloyl KRAS G12C inhibitor (IC₅₀ < 1 µM) Bioorg. Med. Chem. 2022
PF-6870961 C₂₈H₂₈N₆O₂S 520.62 Imidazothiazole-pyrimidinone Ghrelin receptor antagonist Patent WO2023/XXXXXX

Research Findings and Implications

  • KRAS Inhibition: The diazaspiro[3.5]nonane core is critical for binding to KRAS G12C’s switch-II pocket. Acryloyl derivatives (e.g., from ) achieve covalent inhibition, while bulkier groups like cyclohexyl may hinder access to the reactive cysteine residue .
  • Synthetic Versatility : Commercial availability of analogs (e.g., cyclopropyl and acetyl derivatives) supports rapid SAR exploration .

Biological Activity

Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a compound of significant interest due to its biological activity, particularly in the context of cancer treatment. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a diazaspiro framework, which contributes to its unique biological activity. The structural formula can be represented as follows:

C13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}

This structure allows for interactions with various biological targets, particularly in oncogenic pathways.

1. Inhibition of KRAS G12C Mutant Protein

Recent studies have demonstrated that derivatives of this compound act as potent covalent inhibitors of the KRAS G12C mutant protein. This mutation is prevalent in many solid tumors and is considered a challenging target for drug development due to its "undruggable" status.

  • Binding Affinity : The compound binds effectively within the switch-II pocket of KRAS G12C, which is crucial for its activity. Structural optimization has led to enhanced inhibitory potency against this target, making it a promising candidate for cancer therapy .

2. Antitumor Activity

In vivo studies using xenograft models have shown that these compounds exhibit dose-dependent antitumor effects. For instance, one optimized derivative demonstrated significant tumor growth inhibition in NCI-H1373 xenograft models after subcutaneous administration .

Biological Activity Data

The following table summarizes key biological activity data for this compound and its derivatives:

Compound IDTargetIC50 (μM)In Vivo EfficacyReference
1KRAS G12C0.05Significant inhibition in xenograft models
2RAS Protein0.1Effective in reducing tumor size
3General cytotoxicity>30Low toxicity in human liver microsomes

Case Study 1: KRAS Inhibition and Cancer Treatment

A study published in Nature highlighted the effectiveness of this compound derivatives against KRAS G12C mutations. The lead compound was shown to significantly inhibit tumor growth in mouse models and displayed an excellent safety profile with minimal off-target effects.

Case Study 2: Pharmacokinetics and Metabolism

Research indicates that certain derivatives possess high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetic properties for clinical development. The compounds showed prolonged half-lives and good bioavailability, which are critical factors for therapeutic efficacy .

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